molecular formula C9H14N2 B13782080 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole CAS No. 92939-35-0

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole

Katalognummer: B13782080
CAS-Nummer: 92939-35-0
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: AZWQSMZBSYKBEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with the molecular formula C9H14N2 It is a derivative of cyclopentapyrazole and is characterized by a cyclopentane ring fused to a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine or its derivatives, followed by alkylation with a propyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentapyrazole: The parent compound of 3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole, lacking the propyl group.

    4,5,6,6a-Tetrahydrocyclopenta[c]pyrazole: Another derivative with different alkyl or aryl substitutions.

    3-Methyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole: A similar compound with a methyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

92939-35-0

Molekularformel

C9H14N2

Molekulargewicht

150.22 g/mol

IUPAC-Name

3-propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole

InChI

InChI=1S/C9H14N2/c1-2-4-8-7-5-3-6-9(7)11-10-8/h9H,2-6H2,1H3

InChI-Schlüssel

AZWQSMZBSYKBEP-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C2CCCC2N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.